Shoyuflavone B

Description

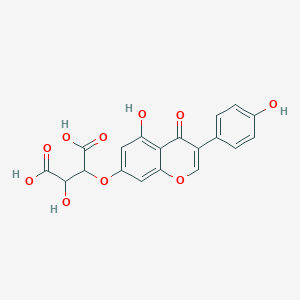

Shoyuflavone B (C₁₉H₁₄O₁₀, exact mass: 402.039038) is a flavonoid initially isolated from fermented soy sauce and herbal sources . It is recognized for its antioxidant properties and role in modulating host-microbiota interactions. Its structural uniqueness lies in its dihydrochalcone-derived backbone, which distinguishes it from other flavonoids in terms of reactivity and biological activity.

Properties

CAS No. |

190712-88-0 |

|---|---|

Molecular Formula |

C19H14O10 |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid |

InChI |

InChI=1S/C19H14O10/c20-9-3-1-8(2-4-9)11-7-28-13-6-10(5-12(21)14(13)15(11)22)29-17(19(26)27)16(23)18(24)25/h1-7,16-17,20-21,23H,(H,24,25)(H,26,27) |

InChI Key |

YZECNQRIFYQRPI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O |

melting_point |

138-144°C |

physical_description |

Solid |

Synonyms |

shoyuflavone B shoyuflavone-B |

Origin of Product |

United States |

Comparison with Similar Compounds

Shoyuflavone A

Shoyuflavone A is structurally related but differs in oxygenation patterns. In Sapria himalayana extracts, Shoyuflavone A is listed alongside Shoyuflavone B in a study identifying AKT1 inhibitors, though its IC₅₀ values and specific activities remain underexplored . Unlike this compound, which is linked to human metabolic regulation, Shoyuflavone A may play a role in microbial secondary metabolism .

Shoyuflavone C

Shoyuflavone C (C₁₉H₁₄O₁₁, exact mass: 418.0536) contains an additional oxygen atom compared to this compound, likely enhancing its polarity and antioxidant capacity . It is prominently found in Phyllanthus emblica fruit extracts and lichens like Parmotrema hypoleucinum . Research highlights its anti-inflammatory activity, showing negative correlations with pro-inflammatory proteins like MCP-1 and CXCL10 in human serum . It also exhibits anti-aging effects by scavenging free radicals in Phyllanthus emblica extracts .

Comparative Data Table

Research Findings and Mechanistic Insights

This compound

- Microbiota Interaction : In LS capsule studies, this compound correlates with altered fecal and serum metabolites, suggesting dual absorption and microbiota-dependent transformation .

- Antioxidant Role : Its presence in soy sauce contributes to reducing oxidative stress, as part of the "Shoyuflavone" class .

Shoyuflavone C

Shoyuflavone A

- Fungal Ecology : Produced by Aspergillus in pearl millet root systems, suggesting ecological roles in plant-fungal interactions .

Q & A

Q. How can researchers mitigate bias in this compound studies?

- Methodological Answer : Implement blinding during data collection/analysis and randomization in animal studies. Pre-register hypotheses on platforms like Open Science Framework. Disclose funding sources and potential conflicts of interest in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.